molecular formula C20H30N4O5 B2736573 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 896350-76-8

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide

カタログ番号: B2736573
CAS番号: 896350-76-8
分子量: 406.483
InChIキー: WJTQLSAPEFRQNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a dimethylamino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The benzodioxole intermediate is then reacted with an appropriate alkylating agent to introduce the morpholine ring.

    Introduction of the Dimethylamino Group: The final step involves the reaction of the intermediate with a dimethylamino propylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the morpholine or dimethylamino groups.

    Substitution: Substituted derivatives at the dimethylamino group.

科学的研究の応用

Drug Discovery and Screening Libraries

G856-4141 is included in several screening libraries utilized for drug discovery:

  • Antiviral Library : Contains compounds that may inhibit viral replication.
  • Target Identification Libraries : Designed for identifying potential targets in phenotypic screening.

The inclusion of G856-4141 in these libraries indicates its potential utility in discovering new antiviral agents and other therapeutic compounds .

Case Studies

Recent studies have evaluated compounds with similar structures for their pharmacological effects:

Case Study 1: Antidepressant Activity

A study focused on a series of compounds related to G856-4141 demonstrated significant inhibition of DAT and NET, suggesting potential antidepressant effects. The compounds exhibited high binding affinity, indicating their ability to modulate neurotransmitter levels effectively .

Case Study 2: Antiviral Properties

Research involving similar benzodioxole derivatives has highlighted their antiviral properties. These compounds were found to inhibit viral replication pathways, making them candidates for further development as antiviral drugs .

In Silico Studies

Computational modeling and docking studies have been employed to predict the binding affinities of G856-4141 with various biological targets. These studies facilitate the understanding of how structural modifications can enhance efficacy and selectivity against specific targets .

作用機序

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the morpholine and dimethylamino groups can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and morpholine rings, along with the dimethylamino group, allows for diverse interactions and applications that may not be possible with similar compounds.

生物活性

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzodioxole Ring : A fused ring structure that is known for its biological activity.
  • Morpholine Group : A six-membered ring containing oxygen and nitrogen, contributing to the compound's pharmacological properties.
  • Dimethylamino Group : Enhances solubility and bioavailability.

The molecular formula is C23H31N3O5C_{23}H_{31}N_{3}O_{5}, with a complex three-dimensional structure that influences its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
  • Cell Cycle Regulation : It induces cell cycle arrest and apoptosis in cancer cells by interacting with cellular proteins that regulate these processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including leukemia and solid tumors. The half-maximal inhibitory concentration (IC50) values for these activities are reported to be in the low micromolar range (approximately 0.3 to 1.2 µM for specific leukemia cells) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzodioxole and morpholine moieties can significantly impact the compound's potency and selectivity. For example:

  • Substitutions at the 2-position of the benzodioxole ring have been shown to alter binding affinity to target enzymes, enhancing or diminishing biological activity .

Case Studies

  • Leukemia Cell Lines :
    • In a study involving MV4-11 and MOLM13 leukemia cells, this compound demonstrated potent inhibition of cell proliferation, with IC50 values around 0.3 µM. The mechanism was linked to down-regulation of phospho-MAPK signaling pathways .
  • Solid Tumor Models :
    • In xenograft models using BRAF mutant tumors, oral administration of the compound resulted in dose-dependent tumor growth inhibition, highlighting its potential for therapeutic applications in oncology .

Comparative Analysis

Compound NameStructureIC50 (µM)Target
This compoundStructure0.3 - 1.2MEK1/2 Kinases
AZD6244Structure14 - 50BRAF Mutant Tumors

特性

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c1-23(2)7-3-6-21-19(25)20(26)22-13-16(24-8-10-27-11-9-24)15-4-5-17-18(12-15)29-14-28-17/h4-5,12,16H,3,6-11,13-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQLSAPEFRQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。